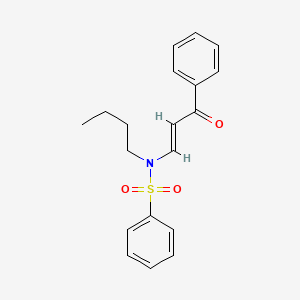
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It was first synthesized in 1956 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
DCMU acts as an inhibitor of photosystem II in plants. It binds to the D1 protein of photosystem II and blocks the transfer of electrons from water to plastoquinone, thereby inhibiting the electron transport chain and photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects:
DCMU has been shown to have numerous biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also disrupts the balance of reactive oxygen species in plants, leading to oxidative stress and damage to cellular components. DCMU has been shown to inhibit the growth and development of plants, leading to stunted growth and reduced crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
DCMU is a widely used herbicide that is readily available and easy to use in laboratory experiments. It has a well-established mechanism of action and is a valuable tool for studying photosynthesis and the electron transport chain in plants. However, DCMU has some limitations in laboratory experiments. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. Additionally, DCMU can have non-specific effects on cellular processes, making it difficult to interpret experimental results.
Orientations Futures
There are numerous future directions for research on DCMU. One area of interest is the development of new herbicides and pesticides based on the structure of DCMU. Another area of interest is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, there is a need for further research on the biochemical and physiological effects of DCMU on plants, particularly in the context of environmental stress and climate change. Finally, there is a need for further investigation into the potential use of DCMU as a tool for crop improvement and agricultural sustainability.
Conclusion:
In conclusion, DCMU is a widely used herbicide that has numerous scientific research applications. It is a valuable tool for studying photosynthesis and the electron transport chain in plants and has been extensively studied for its mechanism of action and biochemical and physiological effects. While DCMU has some limitations in laboratory experiments, it remains an important tool for scientific research, and there are numerous future directions for research on this compound.
Méthodes De Synthèse
DCMU can be synthesized through a two-step process. The first step involves the reaction between 2,4-dichlorophenyl isocyanate and 3-methoxypropylamine to form N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea. The second step involves the reaction of N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea with thiourea to form DCMU.
Applications De Recherche Scientifique
DCMU is widely used in scientific research to study photosynthesis and the electron transport chain in plants. It is also used to investigate the mechanism of action of various herbicides and pesticides. DCMU has been used in numerous studies to understand the role of photosystem II in photosynthesis and to investigate the effect of environmental stress on plant growth and development.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2OS/c1-16-6-2-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUYKMALOOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5017661.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5017672.png)
![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)